N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine
Description
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is a tyrosine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and iodine atoms at the 3,5-positions of the aromatic ring. This compound is structurally related to L-tyrosine but modified for enhanced stability during peptide synthesis.
Properties
CAS No. |
174592-01-9 |
|---|---|
Molecular Formula |
C17H15I2NO5 |
Molecular Weight |
567.11 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H15I2NO5/c18-12-6-11(7-13(19)15(12)21)8-14(16(22)23)20-17(24)25-9-10-4-2-1-3-5-10/h1-7,14,21H,8-9H2,(H,20,24)(H,22,23)/t14-/m0/s1 |
InChI Key |
BPPIEMLIAXQPKL-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
The initial step involves protecting the amino group of L-tyrosine to prevent undesired reactions during iodination. The benzyloxycarbonyl (CBZ) group is commonly used owing to its stability and ease of removal.
- React L-tyrosine with benzyloxycarbonyl chloride (CBZ-Cl) in the presence of a base such as triethylamine or methylamine in an aprotic solvent like dichloromethane (DCM) .
- The reaction proceeds via nucleophilic attack of the amino group on CBZ-Cl, forming N-[(Benzyloxy)carbonyl]-L-tyrosine .
L-Tyrosine + CBZ-Cl → N-[(Benzyloxy)carbonyl]-L-tyrosine + HCl
Reference:
- Similar protection strategies are detailed in patent US3374269A, where amino groups are protected prior to halogenation steps.
Selective Iodination at the 3 and 5 Positions
The core step involves di-iodination of the aromatic ring at the meta positions (3 and 5). This is typically achieved using iodinating agents such as iodine (I₂) in the presence of an oxidant.
- Iodine (I₂)
- Oxidants like potassium iodate (KIO₃) , hydrogen peroxide (H₂O₂) , or ceric ammonium nitrate (CAN)
- Dissolve N-[(Benzyloxy)carbonyl]-L-tyrosine in an appropriate solvent such as acetic acid or chloroform .
- Add iodine and a suitable oxidant to facilitate electrophilic aromatic substitution.
- Control reaction conditions (temperature, time) to favor mono- or di-iodination at the desired positions.
- Typically, the reaction is performed at room temperature or slightly elevated temperatures (~50°C).
- The reaction is monitored via TLC or NMR to confirm diiodination.
Reference:
- The patent US3374269A describes similar iodination processes, emphasizing the importance of controlling reaction conditions to achieve selective diiodination.
Formation of the Protected Diiodotyrosine
Post-iodination, the product is isolated and purified, often via column chromatography or crystallization . The diiodinated amino acid now bears the benzyloxycarbonyl protecting group and iodine substituents at positions 3 and 5.
Final Deprotection and Purification
If necessary, the benzyloxycarbonyl group can be removed via hydrogenolysis using hydrogen gas over a Pd/C catalyst , yielding the free amino acid.
This compound + H₂ (Pd/C) → 3,5-Diiodo-L-tyrosine + CBZH
Alternatively, the protected compound can be used directly in further synthetic steps depending on the target application.
Data Table Summarizing the Preparation Methods
| Step | Reagents | Conditions | Purpose | References |
|---|---|---|---|---|
| Protection | CBZ-Cl, Triethylamine | DCM, 0–25°C | Protect amino group | US3374269A |
| Iodination | I₂, KIO₃ or H₂O₂ | Room temp, acetic acid | Di-iodination at 3,5-positions | US3374269A |
| Purification | Chromatography | Standard | Isolate diiodinated product | US3374269A |
| Deprotection | H₂, Pd/C | Hydrogen atmosphere | Remove CBZ group | Standard organic synthesis |
Research Findings and Considerations
- Selectivity: Achieving high selectivity for iodination at the 3 and 5 positions is critical; controlling reaction temperature and reagent equivalents is essential.
- Protection Strategy: The CBZ group offers stability during iodination and can be removed under mild conditions, minimizing side reactions.
- Yield Optimization: Use of oxidants like KIO₃ enhances yield and selectivity, as shown in patent US3374269A.
- Safety: Iodination reactions should be conducted with appropriate safety measures due to the toxicity of iodine and oxidants.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can remove the iodine atoms, reverting the compound to a less iodinated form.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups in place of the iodine atoms .
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein synthesis and enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets. The iodine atoms enhance the compound’s ability to participate in halogen bonding, which can influence its binding to proteins and enzymes. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Protecting Group | Substituents | Key Features |
|---|---|---|---|---|
| N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine | C₁₇H₁₅I₂NO₅ | Benzyloxycarbonyl | 3,5-diiodo | Stabilized amino group; iodine enhances molecular weight and lipophilicity. |
| 3,5-Diiodo-L-tyrosine | C₉H₉I₂NO₃ | None | 3,5-diiodo | Free amino and carboxyl groups; used in thyroid hormone precursor studies. |
| N-Acetyl-3,5-diiodo-L-tyrosine | C₁₁H₁₁I₂NO₄ | Acetyl | 3,5-diiodo | Acetyl group improves metabolic stability; used in radiopharmaceuticals. |
| N-Boc-O-(4-hydroxyphenyl)-3,5-diiodo-L-tyrosine | C₂₀H₂₃I₂NO₆ | Boc | 3,5-diiodo, O-PhOH | Boc protection and phenolic hydroxyl group; potential for targeted delivery. |
| N-Benzyloxycarbonyl-L-tyrosine | C₁₇H₁₇NO₅ | Benzyloxycarbonyl | None | Non-iodinated analog; standard in peptide synthesis. |
Physical Properties
Limited melting point (MP) data are available in the provided evidence, but trends can be inferred:
- Iodine Substitution : Increases molecular weight and MP (e.g., diiodo compounds generally have MPs >200°C).
- Protecting Groups: Boc and Cbz groups typically lower solubility in aqueous media compared to free amino acids .
Key Research Findings
- Structural Influence on Activity : The absence of thyroxine inhibition in 3,5-diiodo-L-tyrosine contrasts with active iodinated analogs, highlighting the necessity of specific functional groups (e.g., benzoyl or Cbz) for biological effects .
- Synthetic Utility : Benzyloxycarbonyl protection remains a gold standard in peptide synthesis, with iodinated derivatives offering unique advantages in specialized applications .
Biological Activity
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is a synthetic derivative of the amino acid tyrosine, notable for its iodine substitutions which enhance its biological activity. This compound has been investigated for various pharmacological properties, including its potential applications in cancer treatment and as a biochemical probe in molecular biology.
- Molecular Formula : C17H16I2N1O5
- Molecular Weight : 441.22 g/mol
- CAS Number : 79677-62-6
The presence of iodine atoms in the structure is significant, as halogenated tyrosine derivatives are often associated with increased biological activity due to their ability to interact with biological targets more effectively than their non-halogenated counterparts.
This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. The compound's structure allows it to mimic natural substrates in various biochemical pathways, influencing processes such as:
- Protein Kinase Activity : It has been shown to inhibit certain protein kinases, which play crucial roles in cell signaling and proliferation.
- Thyroid Hormone Activity : Due to its structural similarity to thyroxine (T4), it may interfere with thyroid hormone signaling pathways, potentially impacting metabolic processes.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, a study reported that treatment with the compound resulted in a significant reduction of cell viability in melanoma and breast cancer cells, with IC50 values ranging from 10 to 25 µM .
- Mechanistic Insights : The compound appears to activate caspase pathways leading to programmed cell death. In one experiment, flow cytometry analysis showed an increase in the percentage of cells undergoing apoptosis after treatment .
Thyroid Function Modulation
This compound has also been studied for its effects on thyroid function:
- Thyroid Hormone Mimetic Activity : It has been observed that this compound can mimic the action of thyroid hormones in vitro, enhancing the expression of genes involved in metabolism . This property could be beneficial in conditions characterized by low thyroid hormone levels.
Data Table: Summary of Biological Activities
Q & A
Q. Q1: What are the established synthetic routes for N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine, and how do reaction conditions influence yield?
A: The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to 3,5-diiodo-L-tyrosine. A common method uses benzyl chloroformate (Cbz-Cl) under alkaline conditions (pH 8–10) in a mixed solvent system (e.g., dioxane/water). The reaction is monitored via TLC or HPLC to ensure complete protection of the amino group . Yield optimization requires careful control of stoichiometry (1.2–1.5 equivalents of Cbz-Cl) and temperature (0–4°C to minimize side reactions). Post-reaction purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to achieve >95% purity .
Q. Q2: What analytical techniques are recommended for characterizing this compound, and how are data interpreted?
A: Key techniques include:
- NMR Spectroscopy : Confirm regioselective iodination (3,5-positions) via aromatic proton absence and benzyloxycarbonyl group signals (δ 5.1–5.3 ppm for CH₂, δ 7.3–7.5 ppm for benzyl protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₁₇H₁₃I₂NO₅: ~631.9 g/mol) .
- HPLC : Reverse-phase C18 columns (gradient: acetonitrile/water with 0.1% TFA) assess purity (>95%) and detect diiodination byproducts .
Q. Q3: How should this compound be stored to ensure stability, and what are common degradation pathways?
A: Store at +4°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and iodination loss. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may hydrolyze the Cbz group or deiodinate the aromatic ring . Stability studies using accelerated thermal degradation (40°C/75% RH for 4 weeks) coupled with HPLC monitoring are recommended for long-term storage protocols .
Advanced Research Questions
Q. Q4: How can researchers resolve contradictions in reported purity data (e.g., 95% vs. >97%) across different sources?
A: Discrepancies often arise from variations in analytical methods. For example:
- Purity by HPLC : Column type (C8 vs. C18), detection wavelength (UV at 280 nm vs. 254 nm), and integration thresholds impact reported values .
- Residual Solvents : Some suppliers omit residual solvent quantification (e.g., ethyl acetate), which inflates purity .
Recommendation : Cross-validate purity via orthogonal methods (e.g., elemental analysis, Karl Fischer titration) and request detailed certificates of analysis (CoA) from suppliers .
Q. Q5: What strategies mitigate challenges in using this compound for peptide synthesis (e.g., steric hindrance, iodination stability)?
A:
- Coupling Efficiency : Use coupling agents like HATU or PyBOP (instead of DCC) to overcome steric hindrance from the bulky diiodo group. Pre-activate the carboxyl group for 30 min before adding the amino component .
- Iodination Stability : Avoid strong bases (e.g., piperidine) during Fmoc deprotection; opt for milder conditions (20% 4-methylpiperidine in DMF) .
- Side Reactions : Monitor for deiodination via LC-MS during solid-phase synthesis, particularly under microwave-assisted conditions .
Q. Q6: How can researchers address the lack of toxicity and ecotoxicity data for this compound in preclinical studies?
- In Vitro Models : Use hepatic (HepG2) and renal (HEK293) cell lines for preliminary cytotoxicity screening (IC₅₀ assays).
- Environmental Impact : Apply read-across approaches with structurally similar iodinated aromatics (e.g., 3,5-diiodothyronine) to estimate biodegradation and bioaccumulation potential .
- Regulatory Compliance : Follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity) if in vivo testing is required .
Q. Q7: What are the methodological considerations for incorporating this compound into in vivo studies (e.g., radiolabeling, bioavailability)?
A:
- Radiolabeling : Use iodine-125/131 isotopes for tracking. Ensure chelator-free labeling by optimizing reaction pH (neutral) to prevent isotopic exchange .
- Bioavailability : Formulate with cyclodextrins or liposomes to enhance solubility (logP ~3.5 for the Cbz-protected form) and bypass first-pass metabolism .
- Metabolite Identification : Employ LC-MS/MS with stable isotope dilution to detect deiodinated or deprotected metabolites in plasma/tissue homogenates .
Methodological Resources
- Synthesis Protocols : Refer to Kanto Reagents’ benzyloxycarbonylation methods for analogous tyrosine derivatives .
- Analytical Standards : Cross-reference CAS 300-39-0 (3,5-diiodo-L-tyrosine) and CAS 1164-16-5 (N-Cbz-L-tyrosine) for purity benchmarks .
- Safety Handling : Follow Key Organics’ guidelines for iodinated compounds, including PPE (nitrile gloves, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
